molecular formula C25H27Cl2NO2 B13843177 N-Desmethyl 4-Hydroxy Toremifene Hydrochloride

N-Desmethyl 4-Hydroxy Toremifene Hydrochloride

Cat. No.: B13843177
M. Wt: 444.4 g/mol
InChI Key: SZCFHQZQFRJAID-BJFQDICYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl 4-Hydroxy Toremifene Hydrochloride typically involves the demethylation of Toremifene followed by hydroxylation. The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

N-Desmethyl 4-Hydroxy Toremifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. This interaction can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved include the estrogen signaling pathway .

Comparison with Similar Compounds

Uniqueness: N-Desmethyl 4-Hydroxy Toremifene Hydrochloride is unique due to its specific metabolic profile and its potent activity as a modulator of estrogen receptors. Its distinct chemical structure and pharmacological properties differentiate it from other similar compounds .

Properties

Molecular Formula

C25H27Cl2NO2

Molecular Weight

444.4 g/mol

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride

InChI

InChI=1S/C25H26ClNO2.ClH/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19;/h2-14,27-28H,15-18H2,1H3;1H/b25-24-;

InChI Key

SZCFHQZQFRJAID-BJFQDICYSA-N

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O.Cl

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.